Osmanthuside H

Catalog No.
S579123
CAS No.
149155-70-4
M.F
C19H28O11
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Osmanthuside H

CAS Number

149155-70-4

Product Name

Osmanthuside H

IUPAC Name

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Molecular Formula

C19H28O11

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C19H28O11/c20-8-19(26)9-29-18(16(19)25)28-7-12-13(22)14(23)15(24)17(30-12)27-6-5-10-1-3-11(21)4-2-10/h1-4,12-18,20-26H,5-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1

InChI Key

IVRQZYXJBVMHCW-OTCFHACESA-N

SMILES

Array

Synonyms

2-(4-hydroxyphenyl)ethyl-beta-D-apiosyl-(1-6)-beta-D-glucopyranoside, osmanthuside H

Canonical SMILES

C1C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)O)(CO)O

The exact mass of the compound Osmanthuside H is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Osmanthuside H is a highly specific, non-esterified phenylethanoid diglycoside composed of a tyrosol aglycone linked to a glucose and an apiose moiety. Functioning as a critical analytical marker and biochemical substrate, it is predominantly utilized in the procurement of reference standards for complex phytochemical profiling and enzymatic transglycosylation assays. Unlike simpler monoglycosides or highly substituted esterified analogs, Osmanthuside H provides a stable, highly water-soluble baseline that is essential for distinguishing specific apiosyltransferase activity and authenticating high-value botanical extracts derived from the Oleaceae family [1].

Procuring generic phenylethanoid glycosides as substitutes for Osmanthuside H introduces critical points of failure in both analytical and biochemical workflows. Substituting with salidroside (the monoglucoside precursor) eliminates the 132 Da apiofuranosyl mass shift, rendering the standard useless for tracking diglycosidase activity or authenticating apiose-specific botanical processing [1]. Conversely, utilizing more common, highly substituted analogs like acteoside (verbascoside) introduces severe hydrolytic instability; the labile caffeoyl ester linkages in these substitutes spontaneously degrade under mild alkaline or thermal stress, destroying assay reproducibility and requiring frequent, costly standard replacement [2].

Definitive Discrimination of Apiosylated Phenylethanoids via MS/MS

In high-resolution mass spectrometry, Osmanthuside H provides a unique fragmentation pathway that cannot be replicated by simpler analogs. During negative ion mode UHPLC-Q-TOF-MS, Osmanthuside H yields a definitive 132 Da neutral loss (m/z 431.155 → 299.113), corresponding to the cleavage of the apiofuranosyl group [1]. In contrast, salidroside (m/z 299.113) lacks this moiety entirely and fragments directly to the tyrosol aglycone.

Evidence DimensionPrecursor to Product Ion Neutral Loss (Da)
Target Compound DataYields a definitive 132 Da neutral loss (m/z 431.155 → 299.113).
Comparator Or BaselineSalidroside (m/z 299.113 → 137.023) lacks the apiose cleavage pathway.
Quantified Difference+132 Da mass shift and unique fragmentation pathway.
ConditionsNegative ion mode UHPLC-ESI-Q-TOF-MS profiling.

Enables analytical chemists to unambiguously differentiate apiose-containing botanical extracts from generic tyrosol-glucoside sources.

Exact Product Standard for Diglycosidase (β-Acuminosidase) Assays

For bioengineers developing novel enzymatic synthesis routes, Osmanthuside H is the mandatory quantifiable product for measuring transacuminosylation. When utilizing commercial diglycosidases (e.g., Aromase H2), the reaction yields an equimolar mixture of Osmanthuside H and its regioisomer from tyrosol [1]. Using a monoglycoside like salidroside as a proxy completely fails to measure the specific apiosyl-transfer efficiency.

Evidence DimensionReaction product quantification suitability
Target Compound DataServes as the exact quantifiable product for β-acuminosylation, yielding ~50% conversion in equimolar mixtures.
Comparator Or BaselineSalidroside (monoglycoside) cannot be used to measure diglycosidase activity.
Quantified DifferenceEnables precise measurement of transacuminosylation yields, impossible with monoglucoside standards.
ConditionsEnzymatic synthesis using commercial diglycosidase (Aromase H2).

Provides bioengineers with the reference standard needed to quantify complex diglycosidase activity and optimize enzymatic synthesis.

Superior Aqueous Stability for Long-Term Assay Baselines

Osmanthuside H shares the non-esterified backbone of salidroside, granting it superior chemical stability compared to esterified phenylethanoids. Degradation kinetic studies demonstrate that non-esterified PhGs exhibit significantly lower degradation rate constants (3.9–33.3 × 10⁻³ day⁻¹) compared to esterified analogs like acteoside (4.3–203.4 × 10⁻³ day⁻¹) under thermal and pH stress [1]. The absence of a labile caffeoyl ester linkage prevents spontaneous hydrolysis in aqueous buffers.

Evidence DimensionHydrolytic stability (degradation rate constant)
Target Compound DataNon-esterified PhGs (e.g., Osmanthuside H backbone) resist spontaneous ester hydrolysis (rate: 3.9–33.3 × 10⁻³ day⁻¹).
Comparator Or BaselineEsterified analogs (Acteoside) degrade rapidly (rate: 4.3–203.4 × 10⁻³ day⁻¹).
Quantified DifferenceUp to a 6-fold reduction in maximum degradation rate under identical stress conditions.
ConditionsAqueous storage under varying pH, light, and temperature conditions.

Reduces reference standard degradation during long-term storage or high-throughput screening, lowering procurement replacement costs.

Biocatalytic Assay Standardization

Used as the definitive product standard for screening and optimizing novel β-acuminosidase or apiosyltransferase enzymes in industrial biotechnology, where monoglycosides are insufficient [1].

Authentication of Oleaceae Botanicals

Deployed as a primary LC-MS/MS marker to authenticate high-value Osmanthus fragrans or processed Ligustri Lucidi Fructus extracts against cheaper adulterants containing only salidroside [2].

Stable Phenylethanoid Baseline in Cell Models

Utilized as a non-esterified, water-soluble control in in vitro permeability or oxidative stress assays where esterified compounds (like acteoside) would prematurely degrade in the culture media [3].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

432.16316171 Da

Monoisotopic Mass

432.16316171 Da

Heavy Atom Count

30

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2R,3S,4S,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol

Dates

Last modified: 04-14-2024

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